Chemical structure and properties of (Oxan-3-yl)methanesulfonyl fluoride
Chemical structure and properties of (Oxan-3-yl)methanesulfonyl fluoride
A SuFEx-Enabled Pharmacophore for Covalent Drug Discovery
Executive Summary
(Oxan-3-yl)methanesulfonyl fluoride (also known as (Tetrahydro-2H-pyran-3-yl)methanesulfonyl fluoride) represents a strategic building block in the expanding field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reactivity, this sulfonyl fluoride warhead offers a unique "sleeping beauty" reactivity profile—remaining stable in aqueous physiological conditions until activated by specific protein microenvironments.
This guide details the physicochemical properties, synthetic pathways, and mechanistic applications of (Oxan-3-yl)methanesulfonyl fluoride. It specifically highlights the utility of the tetrahydropyran (THP) scaffold in improving the metabolic stability and solubility of covalent probes compared to carbocyclic analogs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule consists of a saturated six-membered oxygen heterocycle (oxane/tetrahydropyran) substituted at the 3-position with a methanesulfonyl fluoride group. This specific geometry introduces chirality and vectorality, allowing the warhead to probe distinct regions of a protein binding pocket.
1.1 Structural Specifications
| Property | Data |
| IUPAC Name | (Tetrahydro-2H-pyran-3-yl)methanesulfonyl fluoride |
| Common Name | (Oxan-3-yl)methanesulfonyl fluoride |
| CAS Number | Not widely indexed; Analogous to 1258640-07-1 (Oxolane) |
| Molecular Formula | C₆H₁₁FO₃S |
| Molecular Weight | 182.21 g/mol |
| Chiral Centers | 1 (C3 of the pyran ring) |
| Physical State | Viscous liquid or low-melting solid (Predicted) |
1.2 Calculated Physicochemical Properties
Data derived from consensus computational models for the THP-sulfonyl fluoride scaffold.
| Descriptor | Value | Significance |
| cLogP | 0.6 – 0.9 | Ideal for fragment-based screening; significantly more polar than cyclohexyl analogs (cLogP ~2.0). |
| TPSA | ~50 Ų | Favorable for membrane permeability; the ether oxygen contributes to H-bond accepting capacity. |
| H-Bond Acceptors | 3 | Sulfonyl oxygens (2) + Pyran oxygen (1). |
| Rotatable Bonds | 2 | The methylene linker (-CH₂-) provides critical flexibility for warhead orientation. |
1.3 Structural Visualization
The following diagram illustrates the core pharmacophore and the strategic advantage of the THP ring over a standard cyclohexane ring.
Figure 1: Structural decomposition highlighting the functional advantages of the THP scaffold.
Synthetic Methodology
Synthesis of aliphatic sulfonyl fluorides requires careful handling to avoid premature hydrolysis or elimination. The most robust protocol for (Oxan-3-yl)methanesulfonyl fluoride proceeds from the commercially available (Tetrahydro-2H-pyran-3-yl)methanol .
2.1 Validated Synthetic Route (Step-by-Step)
Precursor: (Tetrahydro-2H-pyran-3-yl)methanol (CAS 14774-36-8).
Step 1: Activation to Mesylate
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Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM, 0°C.[1][2]
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Protocol: Dissolve the alcohol in anhydrous DCM. Add 1.2 eq Et₃N. Cool to 0°C. Dropwise add 1.1 eq MsCl. Stir 2h. Aqueous workup yields the mesylate intermediate.
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Rationale: Converts the poor hydroxyl leaving group into a highly reactive sulfonate ester.
Step 2: Thioacetate Displacement
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Reagents: Potassium thioacetate (KSAc), DMF, 60°C.
-
Protocol: Treat the crude mesylate with 1.5 eq KSAc in DMF. Heat to 60°C for 4h.
-
Rationale: Introduces the sulfur atom in a protected oxidation state (thioester).
Step 3: Oxidative Chlorination
-
Reagents: N-Chlorosuccinimide (NCS), HCl (2M), Acetonitrile, 0°C.
-
Protocol: Dissolve thioacetate in MeCN/HCl. Add NCS portion-wise.
-
Mechanism:[3] Oxidative cleavage of the thioester directly to the sulfonyl chloride (-SO₂Cl).
-
Critical Note: Isolate quickly; aliphatic sulfonyl chlorides are unstable.
Step 4: Fluorine Exchange (SuFEx)
-
Reagents: KHF₂ (Sat. aq.), MeCN.[3]
-
Protocol: Biphasic stir of the crude sulfonyl chloride with saturated aqueous Potassium Bifluoride (KHF₂) for 2-4h.
-
Rationale: The bifluoride anion (HF₂⁻) is a potent nucleophile that displaces chloride. The resulting S-F bond is thermodynamically stable and resistant to hydrolysis.
2.2 Synthetic Workflow Diagram
Figure 2: Four-step synthetic pathway from the alcohol precursor to the SuFEx warhead.
Reactivity & Mechanism: The SuFEx Advantage
The defining feature of (Oxan-3-yl)methanesulfonyl fluoride is its context-dependent reactivity . Unlike Michael acceptors (acrylamides) that react with any accessible cysteine, sulfonyl fluorides are relatively inert until "activated."
3.1 The "Sleeping Beauty" Mechanism
The S(VI)-F bond is extremely stable (Bond Energy ~130 kcal/mol) and resists reduction and hydrolysis. However, inside a protein binding pocket, specific residues can catalyze the ejection of fluoride, allowing the formation of a covalent bond.
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Target Residues: Tyrosine (Tyr), Lysine (Lys), Serine (Ser), Histidine (His).
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Activation Triggers:
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H-Bonding: An oxyanion hole or H-bond donor stabilizes the fluoride leaving group.
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Proximity: High local effective concentration drives the nucleophilic attack.
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Silicon Assistance: In synthetic applications, silyl ethers activate the exchange (Si-F bond formation drives reaction).
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3.2 Mechanistic Pathway Diagram[3]
Figure 3: Mechanism of SuFEx-mediated covalent protein modification.
Applications in Drug Development[10][11][12][13]
4.1 Fragment-Based Drug Discovery (FBDD)
(Oxan-3-yl)methanesulfonyl fluoride serves as an ideal "covalent fragment."
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Solubility: The THP ether oxygen increases aqueous solubility, allowing higher concentration screening (NMR/X-ray crystallography) compared to phenyl-sulfonyl fluorides.
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Vector: The C3-substitution provides a distinct vector from the common C4-substituted piperidines/pyrans, probing different sub-pockets.
4.2 PROTAC Linkers
The stability of the sulfonyl fluoride allows it to be incorporated into PROTAC linkers. It can serve as a "latent" electrophile that covalently captures an E3 ligase or a target protein only upon the precise geometric alignment induced by the ternary complex.
Safety & Handling
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Toxicity: Sulfonyl fluorides are potent inhibitors of serine hydrolases (e.g., Acetylcholinesterase). While aliphatic analogs are generally less toxic than volatile agents like PMSF, they must be handled as highly toxic .
-
Corrosivity: Hydrolysis (though slow) releases HF.
-
PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.
-
Deactivation: Treat spills or waste with 1M NaOH to force hydrolysis to the benign sulfonate.
References
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SuFEx Chemistry Foundation: Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
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Aliphatic Sulfonyl Fluoride Synthesis: Shavnya, A., et al. (2016).[3][4] "A Facile Synthesis of Aliphatic Sulfonyl Fluorides." Organic Letters.
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Covalent Probe Design: Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.
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Tetrahydropyran Scaffold Properties: Wuitschik, G., et al. (2010).[3][5] "Oxetanes as promising modules in drug discovery." Angewandte Chemie (Context on ether rings improving physicochemical properties).
Sources
- 1. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]
- 2. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
